molecular formula C18H16IP B13796210 Triphenylphosphine hydroiodide CAS No. 6396-08-3

Triphenylphosphine hydroiodide

Cat. No.: B13796210
CAS No.: 6396-08-3
M. Wt: 390.2 g/mol
InChI Key: POXSDSRWVJZWCN-UHFFFAOYSA-N
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Description

Triphenylphosphine hydroiodide is an organophosphorus compound that is widely used in organic synthesis. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to three phenyl groups and one iodine atom. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylphosphine hydroiodide can be synthesized through the reaction of triphenylphosphine with iodine. The reaction typically takes place in an inert solvent such as dichloromethane or toluene. The reaction conditions involve mixing equimolar amounts of triphenylphosphine and iodine at room temperature, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Catalytic Activity in Cross-Coupling Reactions

Triphenylphosphine hydroiodide-based palladacycles exhibit distinct catalytic behavior in Suzuki and Sonogashira reactions :

Reaction TypeCatalystYield (%)Activity Ranking
Suzuki Coupling2a 85Highest
Suzuki Coupling3a 72Moderate
Sonogashira Coupling3a 90Highest
  • Suzuki Reaction : Chloride adducts (2a , 2b ) outperform iodide analogs (3a , 3b ) due to stronger Pd–Cl bond stability .

  • Sonogashira Reaction : Iodide adducts show enhanced activity, attributed to faster oxidative addition of aryl halides .

Structural and Intermolecular Interactions

X-ray diffraction studies reveal that this compound adducts form intermolecular C–H···I hydrogen bonds in crystalline states . These interactions stabilize the palladium complexes and influence their reactivity.

Key Structural Features :

  • Monoclinic crystal system with P21/cP2_1/c space group.

  • Pd–I bond length: ~2.75 Å.

  • Intermolecular C–H···I distances: 3.2–3.4 Å.

Role in Ligand Exchange and Redox Processes

In palladium catalysis, this compound participates in ligand exchange mechanisms. The iodide anion facilitates redox cycles by stabilizing palladium in lower oxidation states (e.g., Pd0^0 ↔ PdII^{II}) .

Mechanistic Insight :

  • PPh3_3 acts as a π-donor ligand, modulating electron density on palladium.

  • Iodide enhances oxidative addition rates in aryl halide activation.

Comparative Solubility and Purification

This compound’s solubility varies with solvent polarity, affecting its isolation:

SolventSolubility (g/100 mL)
Acetone12.5
Ethanol2.3
Toluene0.8

Recrystallization from acetone/hexane mixtures yields high-purity product .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HI gas and forming triphenylphosphine oxide .

Decomposition Pathway :

Ph3PHIΔPh3PO+HI\text{Ph}_3\text{PHI}\xrightarrow{\Delta}\text{Ph}_3\text{PO}+\text{HI}\uparrow

Scientific Research Applications

Triphenylphosphine hydroiodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenylphosphine hydroiodide involves its ability to act as a nucleophile and a reducing agent. The phosphorus atom in the compound has a lone pair of electrons that can be donated to electrophilic centers in other molecules, facilitating various chemical reactions. Additionally, the iodine atom can participate in redox reactions, further enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine, used in various chemical reactions.

Uniqueness

Triphenylphosphine hydroiodide is unique due to its combination of nucleophilic and reducing properties, making it a versatile reagent in organic synthesis. Its ability to participate in both substitution and redox reactions sets it apart from other similar compounds.

Properties

CAS No.

6396-08-3

Molecular Formula

C18H16IP

Molecular Weight

390.2 g/mol

IUPAC Name

triphenylphosphane;hydroiodide

InChI

InChI=1S/C18H15P.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

POXSDSRWVJZWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

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